4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one
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Overview
Description
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one is an organic compound with the molecular formula C13H15N3O4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps. One common method starts with the nitration of 1-methylquinolin-2(1H)-one to introduce the nitro group. This is followed by the reaction with 3-hydroxypropylamine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 4-[(3-hydroxypropyl)amino]-1-methyl-3-aminoquinolin-2(1H)-one .
Scientific Research Applications
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological molecules suggests it may have therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it may interact with nucleic acids and proteins .
Comparison with Similar Compounds
4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one can be compared to other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the hydroxypropylamino and nitro groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinolinic acid: An intermediate in the kynurenine pathway with neuroactive properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
4-(3-hydroxypropylamino)-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-15-10-6-3-2-5-9(10)11(14-7-4-8-17)12(13(15)18)16(19)20/h2-3,5-6,14,17H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGUCHNCOITRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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